叔丁基4-(2-氰基乙酰)哌啶-1-羧酸酯

描述

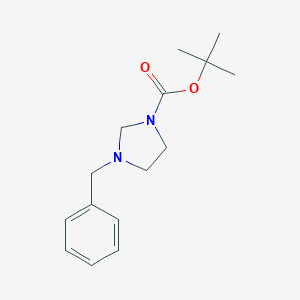

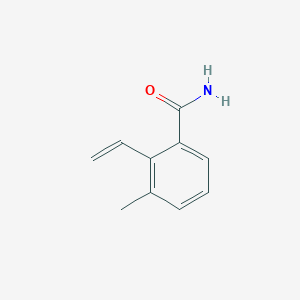

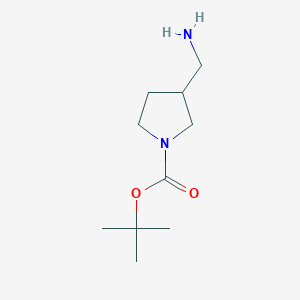

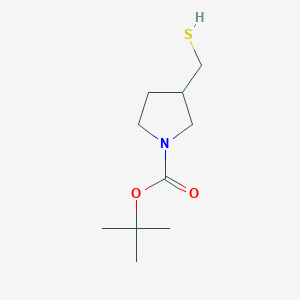

Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of nitrogenous compounds with a piperidine backbone. It is an intermediate that can be used in the synthesis of various biologically active compounds, including anticancer drugs and potential treatments for depression and cerebral ischemia .

Synthesis Analysis

The synthesis of related tert-butyl piperidine-1-carboxylate derivatives typically involves multi-step reactions starting from commercially available materials. For instance, tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate was synthesized from piperidin-4-ylmethanol through nucleophilic substitution, oxidation, halogenation, and elimination reactions with a high total yield of 71.4% . Another derivative, tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, was synthesized in three steps with a total yield of 49.9% .

Molecular Structure Analysis

The molecular structures of these compounds are often confirmed using spectroscopic techniques such as infrared spectroscopy (FT-IR), nuclear magnetic resonance (1H NMR and 13C NMR), and mass spectrometry (MS). Single-crystal X-ray diffraction (XRD) is also used to determine the crystal structure, which is then compared with the optimized molecular structure obtained from density functional theory (DFT) calculations .

Chemical Reactions Analysis

The tert-butyl piperidine-1-carboxylate derivatives are versatile intermediates that can undergo various chemical reactions. For example, they can be used in condensation reactions to synthesize oxadiazole derivatives , or in amination reactions to produce amino-substituted compounds . These reactions are crucial for creating compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are studied using DFT, which reveals information about the molecular electrostatic potential and frontier molecular orbitals. Vibrational analysis using FT-IR provides insights into the functional groups present in the molecules. The crystal and molecular structures are further analyzed using XRD, which provides details about the bond lengths, angles, and the overall geometry of the compounds .

科学研究应用

药物开发中的关键中间体合成

叔丁基4-(2-氰基乙酰)哌啶-1-羧酸酯主要用作各种药理学重要化合物的关键中间体。例如,一种衍生物叔丁基4-((2-甲氧基-4-(甲氧基羰基)苯氧基)甲基)哌啶-1-羧酸酯,是合成万德他尼的必要组成部分,万德他尼是一种用于治疗某些类型癌症的药物 (王等人,2015)。类似地,另一种化合物叔丁基-4-(4-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)-1H-吡唑-1-基)哌啶-1-羧酸酯,已使用该化学物质作为起点合成,并且在制造克唑替尼(一种抗癌药)中很重要 (孔等人,2016).

晶体结构分析中的作用

这种化学物质在晶体学领域也发挥着作用。例如,叔丁基(6S)-4-羟基-6-异丁基-2-氧代-1,2,5,6-四氢吡啶-1-羧酸酯,一种衍生物,已被研究其晶体结构,这对于理解晶体中的分子堆积和氢键模式至关重要 (迪迪埃让等人,2004).

小分子抗癌药物合成

它也是小分子抗癌药物合成中的重要中间体。叔丁基4-甲酰-3, 6-二氢吡啶-1(2H)-羧酸酯,一种衍生物,已用于开发针对特定细胞途径的新型抗癌剂 (张等人,2018).

新型化合物的开发

此外,叔丁基4-(2-氰基乙酰)哌啶-1-羧酸酯衍生物被用于创建具有潜在治疗应用的新型化合物。例如,据报道合成了叔丁基3-氧代-2-氧杂-5-氮杂双环[2.2.2]辛烷-5-羧酸酯等化合物,这些化合物可用于进一步选择性衍生和获取与哌啶环系统互补的化学空间 (迈尔斯等人,2009).

安全和危害

The compound is associated with several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

属性

IUPAC Name |

tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O3/c1-13(2,3)18-12(17)15-8-5-10(6-9-15)11(16)4-7-14/h10H,4-6,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSLLBQBSHAGKLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10624059 | |

| Record name | tert-Butyl 4-(cyanoacetyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate | |

CAS RN |

660406-84-8 | |

| Record name | tert-Butyl 4-(cyanoacetyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(R)-[1,1'-Binaphthalene]-2,2'-diyl bis(trifluoromethanesulfonate)](/img/structure/B153238.png)